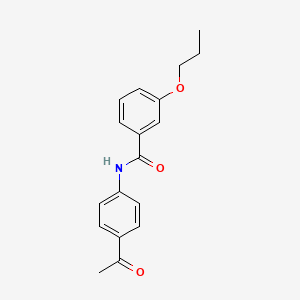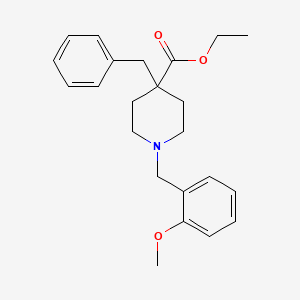
ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate derivatives and has been synthesized using various methods.
科学的研究の応用
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. It has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been studied for its antitumor and anti-inflammatory properties. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have a positive effect on learning and memory.
作用機序
The exact mechanism of action of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, acetylcholine, and glutamate. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in learning and memory. ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases. In addition, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
実験室実験の利点と制限
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity. However, ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in animal studies. In addition, the exact dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate have not been fully established.
将来の方向性
There are several future directions for research on ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate's potential as an anti-inflammatory and antitumor agent. Additionally, more research is needed to establish the optimal dosage and administration route for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate in animal studies. Finally, the development of more efficient synthesis methods for ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate could facilitate its use in future research.
合成法
Ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate has been synthesized using various methods, including the reaction of 4-benzylpiperidine with 2-methoxybenzaldehyde in the presence of ethyl chloroformate and triethylamine. Another method involves the reaction of 4-benzylpiperidine with 2-methoxybenzyl chloride in the presence of potassium carbonate and dimethylformamide. The purity of ethyl 4-benzyl-1-(2-methoxybenzyl)-4-piperidinecarboxylate can be increased by recrystallization using solvents such as ethanol or methanol.
特性
IUPAC Name |
ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-27-22(25)23(17-19-9-5-4-6-10-19)13-15-24(16-14-23)18-20-11-7-8-12-21(20)26-2/h4-12H,3,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRLCORTXAAASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-benzyl-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


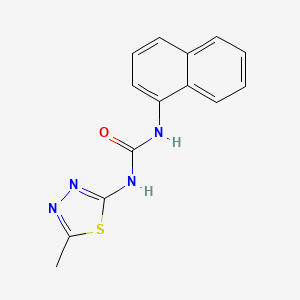
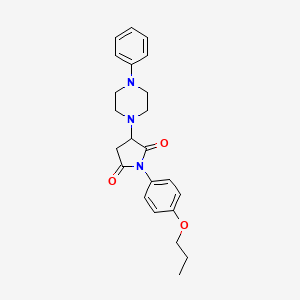
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5231545.png)
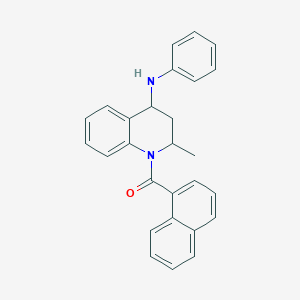
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)

![4-[3-(2,6-dichlorophenoxy)propyl]morpholine oxalate](/img/structure/B5231570.png)
![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)

